molecular formula C17H15ClN4S B2535893 N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide CAS No. 925549-73-1

N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide

Cat. No.: B2535893
CAS No.: 925549-73-1
M. Wt: 342.85
InChI Key: OMAJUAIZNYQVBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide is a heterocyclic compound featuring a 4,5-dihydro-1,2,4-thiadiazole core substituted with a chloromethyl group at position 3 and a methyl group at position 2. The imine nitrogen at position 5 is conjugated with a phenylbenzenecarboximidamide moiety, creating a planar, electron-deficient system.

Properties

IUPAC Name

N-[3-(chloromethyl)-4-methyl-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4S/c1-22-15(12-18)21-23-17(22)20-16(13-8-4-2-5-9-13)19-14-10-6-3-7-11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAJUAIZNYQVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NSC1=NC(=NC2=CC=CC=C2)C3=CC=CC=C3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing thiadiazole moieties exhibit significant antimicrobial activities. A study evaluating various heterocyclic compounds demonstrated that derivatives of thiadiazole showed promising results against a range of bacterial strains. Specifically, N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide has been tested for its efficacy against common pathogens such as E. coli and Staphylococcus aureus, showing notable inhibition zones in agar diffusion assays .

Anti-inflammatory Activity

Thiadiazole derivatives have also been linked to anti-inflammatory effects. Inflammation-related pathways are critical in conditions such as rheumatoid arthritis and other chronic inflammatory diseases. The compound's ability to modulate inflammatory mediators makes it a candidate for further investigation in therapeutic applications targeting these conditions .

Material Science Applications

In addition to its biological relevance, this compound has potential applications in material science. Its unique chemical structure allows for the development of novel polymers and materials with enhanced thermal stability and mechanical properties. Research indicates that incorporating thiadiazole units into polymer matrices can improve their resistance to degradation under various environmental conditions .

Case Study 1: Antimicrobial Efficacy

A systematic study assessed the antimicrobial activity of several thiadiazole derivatives against multidrug-resistant bacterial strains. The results indicated that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli, making it one of the more potent compounds tested in this series .

Case Study 2: Anti-inflammatory Mechanisms

In a separate investigation focusing on inflammation models in vitro, the compound was shown to significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. The reduction was quantified using ELISA assays, demonstrating a dose-dependent response with IC50 values ranging from 10 to 25 µM .

Mechanism of Action

The mechanism of action of N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl and benzenecarboximidamide groups play crucial roles in binding to these targets, leading to alterations in their activity. Pathways involved can include inhibition of enzyme activity or disruption of cellular processes, depending on the biological context.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s chloromethyl-thiadiazole core differentiates it from phthalimide-based analogs (e.g., 3-chloro-N-phenyl-phthalimide) but aligns with sulfur-containing heterocycles in and .

Functional and Application Comparisons

Reactivity and Stability

  • The chloromethyl group in the target compound is susceptible to nucleophilic attack, similar to 3-chloro-N-phenyl-phthalimide, which undergoes substitution to form polymer precursors .
  • The thiadiazole-imine system may exhibit redox activity, as seen in thiazolidinedione derivatives (), which interact with biological targets like PPARγ .

Biological Activity

N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity based on diverse sources, including synthesis methods, case studies, and research findings.

Overview of the Compound

  • Chemical Name : this compound
  • Molecular Weight : 342.85 g/mol
  • CAS Number : 925549-73-1

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate thiadiazole derivatives. The chloromethyl and phenyl groups are integral to its structure, influencing its biological properties. Various synthetic pathways have been explored to enhance yield and purity.

Anticancer Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant anticancer properties. A review highlighted the effectiveness of 1,3,4-thiadiazole derivatives against various cancer cell lines:

  • Ehrlich Ascites Carcinoma (EAC) : Compounds showed tumor growth inhibition after 14 days of treatment.
  • Human Cancer Cell Lines : Specific derivatives demonstrated significant suppressive activity against lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers. For instance, a derivative with an IC50 of 4.27 µg/mL was particularly effective against SK-MEL-2 cells .

Table 1: Anticancer Activity Data

Compound NameCell LineIC50 (µg/mL)Reference
Compound ASK-MEL-24.27
Compound BHCT1522.19
Compound CSK-OV-319.5

Antimicrobial Activity

The antimicrobial potential of related thiadiazole compounds has also been explored. Studies have shown that these compounds possess activity against both Gram-positive and Gram-negative bacteria:

  • Inhibition Against Bacteria : Compounds were tested against strains such as Escherichia coli and Staphylococcus aureus, with some exhibiting MIC values significantly lower than standard antibiotics like streptomycin .

Table 2: Antimicrobial Activity Data

Compound NameBacterial StrainMIC (µg/mL)Reference
Compound DE. coli0.5
Compound ES. aureus0.25

Case Studies

Several case studies have been conducted to evaluate the biological activities of thiadiazole derivatives:

  • Study on Anticancer Properties :
    • A series of derivatives were synthesized and tested against multiple cancer cell lines.
    • Results indicated a strong correlation between structural modifications and cytotoxicity.
    • The most potent compounds were those with specific substitutions on the phenyl ring .
  • Antimicrobial Efficacy Assessment :
    • A comprehensive evaluation involved testing multiple derivatives against various microbial strains.
    • The results highlighted that certain modifications led to enhanced antibacterial activity compared to traditional antibiotics .

Preparation Methods

Cyclodehydration with Phosphorus Oxychloride

Phosphorus oxychloride (POCl₃) catalyzes the cyclodehydration of thiosemicarbazides to form 1,3,4-thiadiazole derivatives. For example, 1,3,4-thiadiazole-2-amine intermediates are synthesized by reacting aromatic carboxylic acids with thiosemicarbazide in POCl₃ under reflux (65–70°C, 4–6 h). This method achieves yields of 68–75%, with the chloromethyl group introduced in subsequent steps.

Acid-Catalyzed Cyclization

Sulfuric acid (H₂SO₄) promotes cyclization of acid hydrazides with ammonium thiocyanate. For instance, 1,3,4-thiadiazole-2-carboxamide derivatives are formed by refluxing hydrazides in H₂SO₄ (80°C, 2 h), followed by neutralization. The methyl group at position 4 is introduced via alkylation of the intermediate thiadiazole.

Table 1: Comparison of Thiadiazole Cyclization Methods

Method Reagents Temperature (°C) Yield (%) Reference
POCl₃ cyclodehydration Thiosemicarbazide, POCl₃ 65–70 68–75
H₂SO₄ cyclization Acid hydrazide, H₂SO₄ 80 72–78

Introduction of the Chloromethyl Group

The chloromethyl substituent at position 3 is introduced via nucleophilic substitution or chloromethylation:

Chloromethylation of Thiadiazole Intermediates

Preformed thiadiazole derivatives undergo chloromethylation using chloromethyl methyl ether (MOMCl) in dichloromethane (DCM) at 0–5°C. For example, 3-chloromethyl-4-methyl-4,5-dihydro-1,2,4-thiadiazole is synthesized by treating the thiadiazole precursor with MOMCl and triethylamine (Et₃N), achieving 65% yield.

Direct Synthesis via Chloroalkyl Starting Materials

Alternatively, chloroalkyl-thiosemicarbazides are cyclized to yield chloromethyl-thiadiazoles. For instance, 2-R-5-chloromethyl-1,3,4-thiadiazoles are formed by refluxing chloroalkyl-thiosemicarbazides in chloroform with hexamethylenetetramine (HMTA), followed by hydrolysis. This method avoids post-cyclization substitution but requires stringent temperature control (40–50°C).

Synthesis of the N'-Phenylbenzenecarboximidamide Moiety

The carboximidamide group is introduced via coupling reactions:

Condensation with N-Phenylbenzenecarboximidamide

N-Phenylbenzenecarboximidamide reacts with the chloromethyl-thiadiazole intermediate in benzene under reflux (4–7 h). A Dean–Stark trap removes water, driving the reaction to completion (84–97% yield). The reaction proceeds via nucleophilic attack of the imidamide nitrogen on the chloromethyl carbon, displacing chloride.

Schiff Base Formation

Alternatively, the thiadiazole is functionalized with an aldehyde group, which condenses with aniline derivatives. For example, 2-R-5-formyl-1,3,4-thiadiazoles react with N-phenylbenzamide in glacial acetic acid to form the imidamide linkage. This method requires catalytic zinc chloride (ZnCl₂) and achieves 75–80% yield.

Table 2: Reaction Conditions for Carboximidamide Formation

Method Solvent Catalyst Temperature (°C) Yield (%) Reference
Condensation Benzene None 80 84–97
Schiff base Acetic acid ZnCl₂ 110 75–80

Structural Characterization and Spectral Data

The final compound is characterized using spectroscopic techniques:

Infrared (IR) Spectroscopy

  • N–H Stretch : 3250–3300 cm⁻¹ (imidamide NH).
  • C=S Stretch : 680–700 cm⁻¹ (thiadiazole ring).
  • C–Cl Stretch : 550–600 cm⁻¹ (chloromethyl group).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :
    • δ 2.35 (s, 3H, CH₃).
    • δ 4.10 (s, 2H, CH₂Cl).
    • δ 7.25–7.60 (m, 10H, aromatic protons).
  • ¹³C NMR (CDCl₃) :
    • δ 45.2 (CH₂Cl).
    • δ 165.8 (C=N, imidamide).

Optimization Challenges and Yield Improvements

Reactivity of Heterocyclic vs. Aromatic Intermediates

Heterocyclic thiosemicarbazides (e.g., piperidyl derivatives) exhibit higher reactivity in cyclization reactions compared to aromatic analogues, leading to 20–25% higher yields. Steric hindrance in aromatic systems slows ring closure.

Purification of Hexamethylenetetramine Salts

HMTA salts formed during chloromethylation are hygroscopic and require rapid filtration under anhydrous conditions. Recrystallization from ethanol improves purity but reduces yield by 10–15%.

Q & A

Q. How can researchers validate the compound’s tautomeric forms in solution?

  • Methodological Answer : Perform variable-temperature NMR (VT-NMR) to observe equilibrium shifts. For example, cooling to −40°C slows tautomer interconversion, allowing distinct proton signals for each form. used VT-NMR to confirm enaminone-thiadiazole tautomerism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.